1-(Thiazol-5-YL)cyclopropane-1-carbonitrile
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Overview
Description
1-(Thiazol-5-YL)cyclopropane-1-carbonitrile is a compound that features a thiazole ring attached to a cyclopropane ring with a nitrile group. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiazol-5-YL)cyclopropane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiazole derivatives with cyclopropane carboxylic acid or its derivatives in the presence of a dehydrating agent . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(Thiazol-5-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino-cyclopropane derivatives.
Substitution: Substituted thiazole-cyclopropane derivatives.
Scientific Research Applications
1-(Thiazol-5-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Thiazol-5-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]thiazol-2-yl)cyclopropane-1-carbonitrile: Similar structure but with a benzothiazole ring.
1-(Thiazol-2-yl)cyclopropane-1-carbonitrile: Similar structure but with the thiazole ring attached at a different position.
Uniqueness
1-(Thiazol-5-YL)cyclopropane-1-carbonitrile is unique due to its specific attachment of the thiazole ring at the 5-position, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6N2S |
---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1-(1,3-thiazol-5-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H6N2S/c8-4-7(1-2-7)6-3-9-5-10-6/h3,5H,1-2H2 |
InChI Key |
VTPCCOKDQAKRBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CN=CS2 |
Origin of Product |
United States |
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